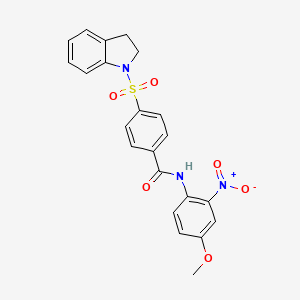![molecular formula C12H17N3O2S B2786297 2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide CAS No. 2199780-07-7](/img/structure/B2786297.png)
2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as PEP005 and is a synthetic derivative of ingenol-3-angelate, which is found in the sap of the Euphorbia peplus plant.
Wirkmechanismus
PEP005 activates protein kinase C (PKC) and induces the translocation of PKC to the cell membrane. This activation leads to the activation of downstream signaling pathways that result in the induction of apoptosis in cancer cells. PEP005 also activates the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
PEP005 has been shown to induce apoptosis in cancer cells through the activation of PKC and downstream signaling pathways. It has also been shown to have anti-inflammatory properties through the activation of NF-κB. In addition, PEP005 has been shown to have antiproliferative effects on cancer cells and has been studied for its potential in the treatment of skin diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PEP005 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It is also stable and has a long shelf life, which makes it easy to store and transport. However, PEP005 is a toxic compound and requires careful handling and disposal. It is also expensive, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of PEP005. One potential direction is the development of PEP005-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of PEP005 and the identification of downstream targets that may be involved in its antitumor and anti-inflammatory effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of PEP005 may provide valuable information for the development of PEP005-based therapies.
Synthesemethoden
PEP005 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process involves the condensation of 2-aminoethylthiol with 2-acetylthiazole, followed by the acylation of the resulting product with acryloyl chloride. The final step involves the reaction of the acylated product with isobutyl chloroformate to yield PEP005.
Wissenschaftliche Forschungsanwendungen
PEP005 has been extensively studied for its potential in cancer research. It has been shown to have antitumor activity and induces apoptosis in various cancer cell lines. PEP005 has also been studied for its potential in the treatment of skin diseases such as actinic keratosis and psoriasis. In addition, PEP005 has been shown to have anti-inflammatory properties and has been studied for its potential in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-10(16)13-5-6-14-11(17)9-7-15-12(18-9)8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUOIRTNIYHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B2786216.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
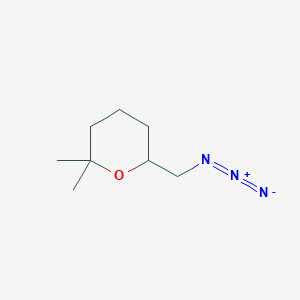
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)
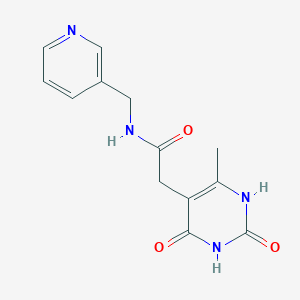
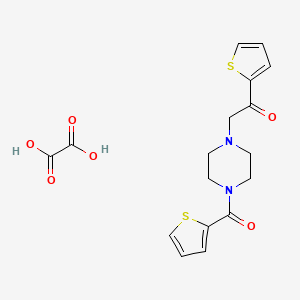
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
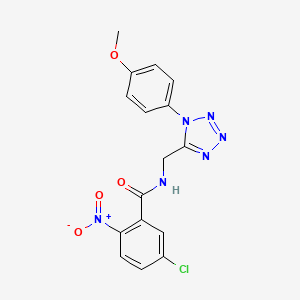
![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
